An In-depth Technical Guide to the Discovery and Synthesis of Elastase-IN-1
An In-depth Technical Guide to the Discovery and Synthesis of Elastase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Elastase-IN-1, a potent inhibitor of elastase. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed methodologies and data to support further investigation and application of this compound.
Introduction to Elastase and Its Inhibition
Elastase is a serine protease that degrades elastin, a key protein component of the extracellular matrix responsible for the elasticity of tissues.[1] While essential for processes like wound healing and tissue remodeling, dysregulated elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[2][3] Consequently, the development of potent and specific elastase inhibitors is a significant area of therapeutic research.
Human neutrophil elastase (HNE) is a primary target for inhibitor development due to its role in inflammatory processes.[3] A variety of inhibitors have been explored, ranging from endogenous protein inhibitors like α1-antitrypsin to small molecule synthetic compounds.[2] The search for novel, non-toxic, and effective small molecule inhibitors remains an active field of investigation.
Discovery of Elastase-IN-1
Elastase-IN-1, also identified as compound Q11, was discovered during a study focused on the synthesis and evaluation of a series of quinoline-based Schiff base derivatives as potential elastase inhibitors.[4] The research, conducted by Vanjare BD, et al., aimed to explore the therapeutic potential of quinoline analogues.[4]
The discovery process involved the systematic synthesis of a library of thirteen quinoline-united Schiff base derivatives (Q1-Q13). These compounds were then screened for their ability to inhibit porcine pancreatic elastase, a commonly used model enzyme in such studies. Among the synthesized compounds, Elastase-IN-1 (Q11) emerged as the most promising candidate, exhibiting significantly higher inhibitory activity than the standard compound, oleanolic acid.[4]
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Systematic Name: (E)-N'-(quinolin-3-ylmethylene)-4-nitrobenzohydrazide
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Compound ID: Q11
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Commercial Name: Elastase-IN-1
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CAS Number: 678152-73-3
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Molecular Formula: C₁₇H₁₂N₄O₃
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Molecular Weight: 320.30 g/mol
Synthesis of Elastase-IN-1
The synthesis of Elastase-IN-1 is achieved through a condensation reaction between quinoline-3-carbaldehyde and 4-nitrobenzohydrazide. This reaction is a common method for the formation of hydrazones. While the specific reaction conditions from the primary discovery paper are not publicly available, a general and representative protocol is provided below based on established methods for similar syntheses.[5]
Materials:
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Quinoline-3-carbaldehyde
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4-Nitrobenzohydrazide
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Ethanol (or another suitable solvent like methanol)
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Glacial acetic acid (catalyst)
Procedure:
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Dissolve equimolar amounts of quinoline-3-carbaldehyde and 4-nitrobenzohydrazide in a suitable volume of ethanol in a round-bottom flask.
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Add a catalytic amount of glacial acetic acid to the mixture.
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Reflux the reaction mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, allow the mixture to cool to room temperature.
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The product will precipitate out of the solution. Collect the solid product by filtration.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified (E)-N'-(quinolin-3-ylmethylene)-4-nitrobenzohydrazide.
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Dry the purified product under vacuum.
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Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Mechanism of Action
Elastase-IN-1 has demonstrated potent inhibitory activity against elastase. The key quantitative data from the initial study are summarized below.
| Compound | Target Enzyme | IC₅₀ (µM) | Standard Compound | Standard IC₅₀ (µM) | Reference |
| Elastase-IN-1 (Q11) | Porcine Pancreatic Elastase | 0.897 ± 0.015 | Oleanolic Acid | 13.426 ± 0.015 | [4] |
Kinetic studies were performed to elucidate the mechanism of inhibition of elastase by Elastase-IN-1. The results indicated that Elastase-IN-1 acts as a competitive inhibitor of elastase.[4] This mode of inhibition suggests that the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.
Experimental Protocols for Biological Evaluation
The following is a representative protocol for determining the elastase inhibitory activity of a compound, based on commonly used methods employing a chromogenic substrate.
Principle:
This assay measures the ability of an inhibitor to prevent the elastase-catalyzed hydrolysis of a synthetic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide. The cleavage of this substrate by elastase releases p-nitroaniline, which can be quantified spectrophotometrically by measuring the absorbance at 410 nm.
Materials:
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Porcine Pancreatic Elastase (PPE)
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N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate)
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Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
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Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
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Test inhibitor (Elastase-IN-1)
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Standard inhibitor (e.g., Oleanolic acid)
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96-well microplate
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Microplate reader
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of Porcine Pancreatic Elastase in Tris-HCl buffer.
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Prepare a stock solution of the substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, in Tris-HCl buffer.
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Prepare a stock solution of Elastase-IN-1 in DMSO. Further dilutions should be made in Tris-HCl buffer to achieve the desired final concentrations.
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Assay Setup:
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In a 96-well microplate, add the following to each well:
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Tris-HCl buffer
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A specific volume of the Elastase-IN-1 solution (or standard inhibitor/vehicle control)
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A specific volume of the elastase solution
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Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.
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Initiation of Reaction:
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Add a specific volume of the substrate solution to each well to initiate the enzymatic reaction.
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Measurement:
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Immediately measure the absorbance at 410 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes).
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Data Analysis:
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Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
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The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
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Conclusion
Elastase-IN-1 is a potent, competitive inhibitor of elastase discovered through the systematic screening of a quinoline-based compound library. Its discovery highlights the potential of this chemical scaffold for the development of novel anti-inflammatory agents. The synthetic route to Elastase-IN-1 is straightforward, and its biological activity can be reliably assessed using established in vitro assays. This technical guide provides the foundational information necessary for researchers to synthesize, evaluate, and further develop Elastase-IN-1 and its analogues for potential therapeutic applications. Further studies are warranted to explore its selectivity against other proteases, its efficacy in cellular and in vivo models of inflammatory diseases, and its pharmacokinetic and toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 4. Marine-Derived Mycosporine-like Amino Acids from Nori Seaweed: Sustainable Bioactive Ingredients for Skincare and Pharmaceuticals [mdpi.com]
- 5. researchgate.net [researchgate.net]
